molecular formula C20H20N2O4S B2515389 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2097872-99-4

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2515389
CAS No.: 2097872-99-4
M. Wt: 384.45
InChI Key: CLVWGRJVQNOXPT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide (CAS 2097872-99-4) is a synthetic ethanediamide derivative with a molecular formula of C20H20N2O4S and a molecular weight of 384.45 g/mol . This compound features a unique hybrid structure incorporating both furan and thiophene heterocyclic rings, which are privileged scaffolds in medicinal chemistry known to contribute to significant biological activity and are frequently utilized in the development of therapeutic agents . The central oxamide (ethanediamide) linker is a rigid functional group that can confer strong hydrogen-bonding capacity, potentially enabling dual-point interactions with biological targets. While specific biological data for this exact molecule is not extensively reported in the literature, its structural features suggest promising research applications. Compounds bearing furan and thiophene moieties have been investigated for a wide range of activities, including as inhibitors for specific enzymes, antimicrobial agents, and in anticancer research . The presence of the 2-methoxy-5-methylaniline group may further influence the compound's pharmacokinetic properties and target binding affinity. This product is intended for research and development purposes only, specifically for use as a key intermediate in organic synthesis or as a scaffold for the discovery and development of novel bioactive molecules. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new chemical space in drug discovery, particularly in programs targeting neurological disorders, infectious diseases, or oncology, where such heterocyclic hybrids have shown historical relevance .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-7-8-17(25-2)15(11-13)22-20(24)19(23)21-12-14(16-5-3-9-26-16)18-6-4-10-27-18/h3-11,14H,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVWGRJVQNOXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound featuring furan and thiophene rings along with an ethyl chain and a methoxy-substituted aromatic moiety. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C19H22N2O2SC_{19}H_{22}N_2O_2S, and its structure can be represented as follows:

SMILES CC(C1=CC=CO1)C(C(C(=O)NCC(C)C(=O)NCC(=O)C)C)C\text{SMILES }CC(C1=CC=CO1)C(C(C(=O)NCC(C)C(=O)NCC(=O)C)C)C

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, altering their activity.
  • Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Biological Activity Studies

Research has demonstrated various biological activities for compounds with similar structures. Here are some notable findings:

  • Antimicrobial Activity : Compounds containing furan and thiophene rings have shown significant antimicrobial properties against various bacterial strains. A study indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Some studies have reported that furan-based compounds possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs).
  • Anticancer Potential : There is evidence suggesting that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against breast cancer cells, showing promising results in reducing cell viability.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

StudyCompoundTargetResults
1Furan-Thiophene DerivativeE. coliMIC = 32 µg/mL
2Methoxy-substituted ThiopheneCOX-1/COX-2IC50 = 150 nM
3Furan-based Anticancer AgentMCF-7 Cells50% inhibition at 10 µM

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of Furan and Thiophene Rings : Initial reactions focus on creating the heterocyclic structures.
  • Coupling Reactions : Subsequent steps involve coupling these rings with the ethyl chain and methoxy-substituted aromatic groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene moieties exhibit notable antimicrobial properties. A study assessing derivatives similar to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting potential therapeutic applications.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antifungal Activity

Compounds with similar structures have shown significant antifungal effects, particularly against Candida species. The mechanism often involves the inhibition of ergosterol synthesis, crucial for maintaining fungal cell membrane integrity. For instance, a related compound reduced ergosterol levels by approximately 86% over 48 hours, indicating strong antifungal potential.

Fungal Strain Inhibition (%)
Candida albicans85
Candida glabrata80

Cytotoxicity Analysis

Initial cytotoxicity assessments indicate that certain derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells. In cytotoxicity assays against NIH/3T3 cell lines, derivatives showed IC50 values ranging from 148 μM to over 1000 μM, suggesting a favorable safety profile for further development.

Cell Line IC50 (µM)
NIH/3T3148
HeLa250

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Variations in substituents at key positions can enhance or diminish its biological effects.

Compound Variation Biological Activity
Presence of electronegative atoms (e.g., F, Cl)Enhanced antifungal activity
Altered alkyl chain lengthChanges in hydrophobicity

Material Science Applications

Beyond biological applications, this compound may find utility in materials science due to its unique electronic properties attributed to the furan and thiophene components. These properties can be harnessed in the development of organic semiconductors and photovoltaic materials.

Case Study: Organic Photovoltaics

A study investigated the use of thiophene-containing compounds in organic photovoltaic devices. The incorporation of furan-based compounds improved charge transport properties and overall device efficiency. This highlights the potential application of this compound in next-generation solar cells.

Comparison with Similar Compounds

Structural Analogs in the Ethanediamide Class

Ethanediamides exhibit functional diversity based on substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl], N'-(2-methoxy-5-methylphenyl) ~441.5 (calculated) Unknown; hypothesized bioactivity
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide Pyridinyl and dimethoxyphenyl groups Flavoring agent (Japan)
N′-(4-Amino-5-chloro-2-methoxybenzoyl)-N,N-diethylethane-1,2-diamine N-oxide Chlorinated aryl and diethyl groups Intermediate in drug synthesis

Key Observations :

  • The target compound’s furan-thiophene hybrid is unique among ethanediamides, which typically feature phenyl or pyridyl groups .
  • Substituted aryl groups (e.g., methoxy-methylphenyl) may enhance metabolic stability compared to simpler analogs.
Thiophene-Containing Pharmaceuticals

Thiophene derivatives are prominent in drug design. Comparisons include:

Compound Name Structure Biological Activity Synthesis Yield Reference
Thiophene fentanyl Opioid analog with thiophene moiety Analgesic (toxicology unstudied)
Quinolone derivatives 5-Bromothiophen-2-yl substituents Antibacterial (MIC: 1–4 µg/mL) 60–85%
Target Compound Furan-thiophene-ethyl + methoxy-methylphenyl Unknown Not reported

Key Observations :

  • Thiophene fentanyl’s opioid activity highlights the pharmacological relevance of thiophene scaffolds, though the target compound’s diamide backbone may reduce CNS penetration .
  • Quinolone-thiophene hybrids demonstrate potent antibacterial effects, suggesting the target compound could be optimized for similar applications .

Key Observations :

  • High yields (53–86%) for furan-thiophene sulfonamides suggest feasible synthesis routes for the target compound .
Physicochemical and Electronic Properties

While computational data for the target compound is unavailable, density-functional theory (DFT) studies on similar systems reveal:

  • Furan vs.
  • Diamide Linkers: Increase polarity and reduce logP values, which may limit bioavailability compared to monoamide or ester analogs .

Q & A

Q. What are the key synthetic pathways for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide?

The synthesis typically involves multi-step reactions, starting with coupling furan and thiophene derivatives to an ethanediamide backbone. Key steps include:

  • Amide bond formation : Using carbodiimides (e.g., EDC or DCC) as coupling agents in solvents like dichloromethane (DCM) or ethanol .
  • Functional group protection : Methoxy and methyl groups on the phenyl ring are introduced via selective alkylation or protection-deprotection strategies .
  • Purification : Techniques such as column chromatography, HPLC, or recrystallization ensure ≥95% purity . Characterization relies on NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm structural integrity .

Q. How is the compound characterized for structural validation?

Core techniques include:

  • NMR spectroscopy : Assigning peaks for furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., C₂₀H₂₀N₂O₅S, exact mass 400.1093) .
  • X-ray crystallography : For resolving stereochemistry in crystalline forms .

Q. What in vitro assays are used for preliminary biological screening?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antioxidant potential : DPPH radical scavenging assays .
  • Enzyme inhibition : Testing against targets like cyclooxygenase (COX) or tyrosine kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in heterocyclic substitutions .
  • Solvent systems : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Real-time monitoring : Use of TLC or inline HPLC to track reaction progress .

Q. What computational methods predict the compound's interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2 or EGFR) .
  • QSAR studies : Correlating substituent effects (e.g., methoxy vs. chloro) with bioactivity .
  • DFT calculations : Assessing electronic properties (HOMO-LUMO gaps) to explain redox behavior .

Q. How does structural modification influence biological activity?

  • Thiophene vs. furan substitution : Thiophene enhances π-π stacking with aromatic residues in enzyme pockets, increasing potency .
  • Methoxy positioning : Para-methoxy groups improve solubility but may reduce membrane permeability compared to ortho-substituents .
  • Ethanediamide backbone : Rigidity from the diamide group restricts conformational flexibility, affecting target selectivity .

Q. What strategies are employed for stability and degradation studies?

  • Forced degradation : Exposure to heat (40–60°C), UV light, and acidic/alkaline conditions to identify degradation products .
  • Analytical methods : LC-MS/MS to detect hydrolyzed amides or oxidized thiophene rings .
  • pH-dependent stability : Buffered solutions (pH 1.2–7.4) simulate gastrointestinal conditions for oral delivery feasibility .

Q. How are impurities profiled and controlled during synthesis?

  • HPLC-DAD/ELSD : Detects impurities ≥0.1% using C18 columns and gradient elution (acetonitrile/water) .
  • Genotoxic assessment : Ames test for mutagenic impurities (e.g., alkylating agents) .
  • Process optimization : Reducing residual solvents (e.g., DCM ≤ 600 ppm) via rotary evaporation or lyophilization .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally related analogs in bioactivity?

  • N'-(3-chloro-4-fluorophenyl) analog : Shows 2-fold higher COX-2 inhibition but reduced solubility due to halogenation .
  • Simplified furan-thiophene derivatives : Lower molecular weight analogs exhibit faster pharmacokinetics but shorter half-lives .
  • Methoxy vs. methyl substitution : Methoxy groups enhance antioxidant activity, while methyl improves metabolic stability .

Q. What mechanistic insights explain its anticancer activity?

  • Apoptosis induction : Caspase-3/7 activation and PARP cleavage in treated cells .
  • Cell cycle arrest : G1/S phase blockade via downregulation of cyclin D1 .
  • ROS generation : Thiophene-mediated oxidative stress triggers mitochondrial dysfunction .

Methodological Recommendations

Recommended protocols for in vivo pharmacokinetic studies:

  • Dosing : 10–50 mg/kg (oral or IV) in rodent models .
  • Bioanalysis : Plasma extraction with protein precipitation (ACN), followed by UPLC-MS/MS quantification .
  • Tissue distribution : Autoradiography or whole-body imaging for biodistribution profiling .

Best practices for scaling up synthesis:

  • Continuous flow reactors : Improve reproducibility and reduce reaction times .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer processing .
  • Quality-by-design (QbD) : DOE approaches to optimize critical parameters (e.g., stoichiometry, mixing speed) .

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